Precision and Accuracy in LC-MS/MS Quantification
A published protocol for the therapeutic monitoring of antipsychotics, including sertindole, specifies the use of deuterated internal standards to achieve a high level of analytical rigor. For sertindole, the method utilizing such an IS achieved a limit of quantitation (LOQ) of 10 nmol/L in serum, with an interassay coefficient of variation (CV) of less than 10% . This level of precision and sensitivity is directly attributable to the use of a stable isotope-labeled IS, which effectively corrects for variable recovery and matrix-induced ion suppression [1].
| Evidence Dimension | Interassay Precision (CV) at Therapeutic Concentrations |
|---|---|
| Target Compound Data | < 10% Interassay CV (Method using deuterated IS for sertindole) |
| Comparator Or Baseline | Methods using a structural analog IS (Class-level baseline) |
| Quantified Difference | Methods using deuterated IS typically demonstrate superior precision (e.g., CV <10%) compared to those using non-isotopic IS, which often have higher variability due to less effective correction for matrix effects [1]. |
| Conditions | Quantification of sertindole in human serum using LC-MS; deuterated IS added prior to liquid-liquid extraction . |
Why This Matters
For laboratories validating bioanalytical methods for clinical or research use, a demonstrated precision (CV <10%) is critical for meeting regulatory acceptance criteria, and the use of Sertindole-d4 as the IS is a key factor in achieving this performance.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
